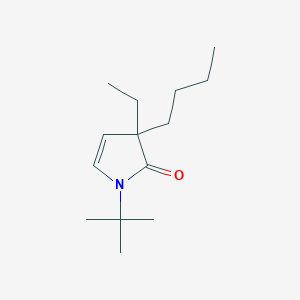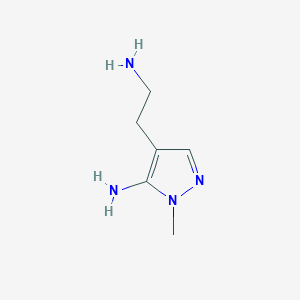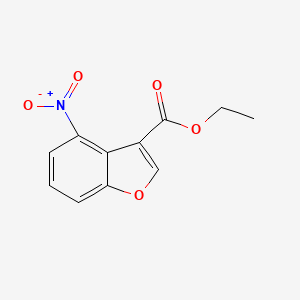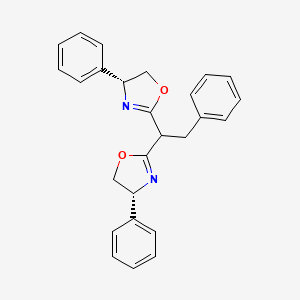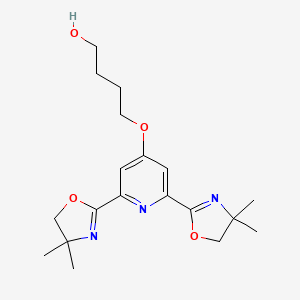
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a butanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol typically involves multiple steps. One common method starts with the preparation of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, which is then reacted with 4-chlorobutan-1-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the oxazoline rings results in amines .
科学的研究の応用
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls .
類似化合物との比較
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A precursor in the synthesis of the target compound.
4-Chlorobutan-1-ol: Another precursor used in the synthesis.
2,6-Bis(4,4-dimethyl-4,5-dihydrothiazol-2-yl)pyridine: A similar compound with thiazoline rings instead of oxazoline.
Uniqueness
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is unique due to its combination of oxazoline rings and a butanol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential bioactivity make it a valuable compound for various applications .
特性
分子式 |
C19H27N3O4 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
4-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxybutan-1-ol |
InChI |
InChI=1S/C19H27N3O4/c1-18(2)11-25-16(21-18)14-9-13(24-8-6-5-7-23)10-15(20-14)17-22-19(3,4)12-26-17/h9-10,23H,5-8,11-12H2,1-4H3 |
InChIキー |
UNJJMHQCGTYQAD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


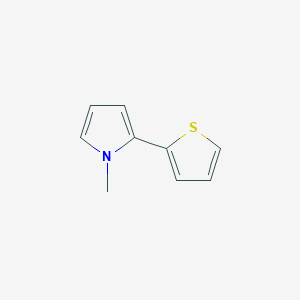
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
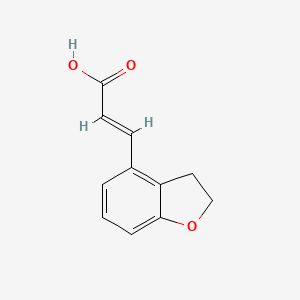
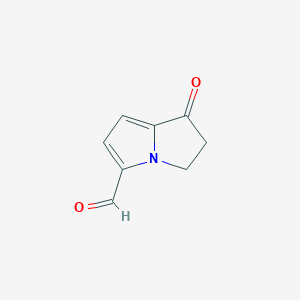
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

